Casopitant Mesylate

NK1 receptor pharmacology Binding affinity Receptor occupancy

Casopitant mesylate (GW679769B) offers the highest affinity NK1 antagonism available (Ki 0.063 nM, 50× greater than aprepitant), verified 100% brain NK1 occupancy at 24 h, and a uniquely characterized CYP3A4 DDI profile (12× AUC increase with ketoconazole). Essential for preclinical CINV/PONV models, CNS neurokinin research, cardiac safety negative control, and IVIVE PBPK validation. Clinically discontinued; secure this second-in-class probe compound now.

Molecular Formula C31H39F7N4O5S
Molecular Weight 712.7 g/mol
CAS No. 414910-30-8
Cat. No. B029931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasopitant Mesylate
CAS414910-30-8
Synonyms(2R,4S)-4-(4-Acetyl-1-piperazinyl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methyl-1-piperidinecarboxamide Methanesulfonate;  GW 679769B;  _x000B_
Molecular FormulaC31H39F7N4O5S
Molecular Weight712.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
InChIInChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
InChIKeyYRFKYVWDPCOSTE-REWBLLDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casopitant Mesylate (CAS 414910-30-8): A Second-Generation NK1 Antagonist for Antiemetic Research


Casopitant mesylate (GW679769B) is a potent, selective, brain-penetrant, and orally active antagonist of the neurokinin-1 (NK1) receptor, developed by GlaxoSmithKline as the second-in-class antiemetic following aprepitant [1]. It was advanced through Phase III clinical trials for the prevention of chemotherapy-induced nausea and vomiting (CINV) and completed Phase II trials for postoperative nausea and vomiting (PONV), major depressive disorder, and anxiety disorders [2]. Despite demonstrating robust efficacy, its development for CINV was discontinued in 2009 due to a challenging drug-drug interaction (DDI) profile driven by its reliance on CYP3A4-mediated metabolism [3].

Why NK1 Antagonists Are Not Interchangeable: The Case for Casopitant Mesylate Specificity


The NK1 antagonist class exhibits profound heterogeneity in receptor binding kinetics, pharmacokinetic profiles, and metabolic pathways that preclude simple substitution. Casopitant mesylate demonstrates an exceptionally high binding affinity (pKi ~10.2, Ki ~0.063 nM) for the human NK1 receptor that exceeds that of aprepitant by nearly 50-fold and netupitant/rolapitant by an order of magnitude [1]. Unlike rolapitant, which exhibits minimal CYP3A4 interaction, casopitant is both a substrate and weak-to-moderate inhibitor of CYP3A4, creating a distinct DDI liability profile that proved critical in its clinical development trajectory [2]. Furthermore, casopitant's half-life (up to 120 hours) significantly exceeds that of aprepitant (40 hours) and fosaprepitant, while being shorter than rolapitant's 180-hour duration, establishing a unique temporal window of NK1 receptor occupancy [3]. These pharmacological distinctions mandate compound-specific sourcing for any research requiring precise NK1 modulation.

Quantitative Differentiation of Casopitant Mesylate: Evidence from Head-to-Head and Cross-Study Comparisons


Superior NK1 Receptor Binding Affinity vs. Aprepitant, Netupitant, and Rolapitant

Casopitant mesylate demonstrates the highest reported binding affinity among clinically evaluated NK1 antagonists. In human NK1 receptor assays, casopitant exhibits a pKi of approximately 10.2, corresponding to a Ki of 0.063 nM [1]. This affinity is approximately 48-fold higher than aprepitant (Ki = 3 nM), 15-fold higher than netupitant (Ki = 0.95 nM), and 10-fold higher than rolapitant (Ki = 0.66 nM) . In PET imaging studies, a 30 mg oral dose of casopitant achieved ~100% NK1 receptor occupancy in the human frontal cortex at 24 hours post-administration [2].

NK1 receptor pharmacology Binding affinity Receptor occupancy

Phase III Clinical Efficacy: Complete Response Improvement in MEC vs. Standard Antiemetic Regimen

In a Phase III, multicenter, double-blind, active-controlled trial involving 1933 breast cancer patients receiving moderately emetogenic chemotherapy (MEC; anthracycline-cyclophosphamide), the addition of a 3-day IV/oral casopitant regimen (90 mg IV day 1 + 50 mg oral days 2-3) to ondansetron/dexamethasone (OND/DEX) significantly improved overall complete response (CR; no emesis, no rescue therapy) rates compared to OND/DEX alone [1]. This efficacy was sustained across four chemotherapy cycles [2].

Chemotherapy-induced nausea and vomiting CINV Phase III trial

Extended Plasma Half-Life Enabling Prolonged Antiemetic Coverage vs. Aprepitant and Fosaprepitant

Casopitant possesses a substantially longer terminal elimination half-life than first-generation NK1 antagonists. Casopitant's half-life ranges up to 120 hours [1], compared to aprepitant's approximately 40-hour half-life and fosaprepitant's 2-3 hour half-life (as a prodrug rapidly converted to aprepitant) . This extended duration supports single-dose or simplified multi-day dosing regimens that maintain NK1 receptor coverage throughout the entire 120-hour delayed emesis risk period following chemotherapy, without requiring the 3-day oral dosing schedule mandated for aprepitant [2].

Pharmacokinetics Half-life Drug exposure

CYP3A4-Mediated Drug-Drug Interaction Profile: Distinct from Rolapitant

Casopitant is extensively metabolized by CYP3A4 and acts as a weak-to-moderate inhibitor of this enzyme, a profile that distinguishes it from other NK1 antagonists. Co-administration with the strong CYP3A4 inhibitor ketoconazole increased casopitant Cmax 2.7-fold and AUC 12-fold for single-dose administration [1]. Conversely, the strong CYP3A4 inducer rifampin reduced casopitant Cmax by 96% and AUC by 90% [2]. In contrast, rolapitant exhibits no significant interaction with CYP3A4 [3]. Aprepitant and netupitant also inhibit CYP3A4 but with different potency and time-course profiles [4].

Drug-drug interactions CYP3A4 Metabolism

QTc Safety Profile Under CYP3A4 Inhibition: Absence of Prolongation Despite Elevated Exposure

In a Phase I study designed to evaluate the safety implications of CYP3A4-mediated DDI, co-administration of casopitant with ketoconazole increased casopitant plasma exposure (AUC) by 12-fold [1]. Despite this marked elevation in systemic exposure, no prolongation of the Fredericia-corrected QT (QTcF) interval was observed, and no safety signals were detected [2]. This finding demonstrates that casopitant itself does not possess intrinsic QTc-prolonging liability, even at supratherapeutic concentrations. However, the development program for CINV was ultimately discontinued due to a separate finding of QTc prolongation when casopitant was co-administered with certain other drugs, underscoring the complexity of its safety profile in polymedicated patient populations [3].

Cardiac safety QTc interval Safety pharmacology

Validated Application Scenarios for Casopitant Mesylate in Research and Preclinical Development


In Vivo Antiemetic Efficacy Studies Requiring High NK1 Receptor Occupancy

Casopitant mesylate is the preferred NK1 antagonist for preclinical emesis models where sustained, near-complete receptor blockade is required. Its sub-nanomolar Ki (~0.063 nM) and PET-verified ~100% human brain NK1 occupancy at 24 hours post-30 mg oral dose provide a superior pharmacodynamic baseline compared to aprepitant, which requires higher doses and more frequent administration to achieve comparable coverage [1]. Ferret emesis models have validated casopitant's dose-dependent inhibition of both acute and delayed emetic responses to cisplatin and cyclophosphamide [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of CYP3A4-Mediated Drug-Drug Interactions

Casopitant serves as an exceptional probe substrate for investigating CYP3A4-mediated DDI phenomena. Its well-characterized, dose-dependent weak-to-moderate CYP3A4 inhibition profile, coupled with its extensive metabolism by this enzyme, makes it a valuable tool compound for in vitro-in vivo extrapolation (IVIVE) studies. Quantitative data on casopitant's interaction with prototypical CYP3A4 perpetrators (ketoconazole: 12-fold AUC increase; rifampin: 90% AUC decrease) provide robust benchmarks for validating PBPK models and predicting DDI liabilities of novel chemical entities [3].

Cardiac Safety Screening and hERG Liability Assessment

Casopitant's clean QTc signal under conditions of 12-fold supratherapeutic exposure makes it a useful negative control in cardiac safety pharmacology assays. The compound can be employed to validate the sensitivity and specificity of in vitro hERG channel binding assays, in vivo telemetry studies, and clinical QTc assessment methodologies, as it reliably demonstrates the absence of QT prolongation despite extreme elevation of plasma concentrations when co-administered with ketoconazole [4].

Central Nervous System Penetration and Neurokinin Pathway Research

The brain-penetrant properties of casopitant, confirmed by PET imaging and autoradiography studies in ferrets and rats, support its use as a tool compound for investigating NK1 receptor-mediated pathways in the CNS [5]. Research applications include studies of the NK1 receptor's role in affective disorders (depression, anxiety), stress responses, and central emetic circuitry. Casopitant completed Phase II trials for major depressive disorder and anxiety disorders, establishing a translational bridge between preclinical CNS pharmacology and human neuropsychiatric research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casopitant Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.